molecular formula C6H10F3N B13154783 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine

Cat. No.: B13154783
M. Wt: 153.15 g/mol
InChI Key: KWYQEGWKRJFSPU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is a chemical compound with the molecular formula C₆H₁₀F₃N It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclopropylamine with trifluoropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both a cyclopropyl group and trifluoromethyl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes:

  • A cyclopropane ring which contributes to the rigidity and steric interactions.
  • A trifluorinated group that enhances lipophilicity and bioavailability.
  • An amine functional group that can participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Cyclopropane derivatives and trifluoroacetaldehyde.
  • Reagents : Common reagents include bases such as sodium hydride or potassium tert-butoxide.
  • Conditions : The reaction is generally conducted under controlled temperatures to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The amine group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities:

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels in neuronal cultures
NeuroprotectiveReduced apoptosis in neuronal cell lines
Anti-inflammatoryDecreased pro-inflammatory cytokine production

In Vivo Studies

Animal models have been used to assess the therapeutic potential of this compound:

  • Neurodegenerative Models : In transgenic mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition .

Case Studies

One notable case study involved the evaluation of this compound in a mouse model for tauopathies:

  • Study Findings : The compound stabilized microtubules and reduced tau hyperphosphorylation, suggesting a mechanism for its neuroprotective effects .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into optimizing biological activity:

  • Fluorination : The presence of trifluoromethyl groups has been shown to enhance binding affinity to target proteins.
  • Cyclopropane Ring Influence : Variations in the cyclopropane structure significantly affect the compound's pharmacokinetics and dynamics.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

3-cyclopropyl-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5(10)3-4-1-2-4/h4-5H,1-3,10H2

InChI Key

KWYQEGWKRJFSPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(F)(F)F)N

Origin of Product

United States

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